N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is an intriguing chemical compound with a complex structure that has garnered interest for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical framework, comprising a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring linked to a benzoxazole moiety, provides a rich basis for a wide range of reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves several key steps:
Formation of the Pyrazole Ring: : The synthesis often begins with the construction of the pyrazole ring This is usually achieved via a condensation reaction between hydrazine and a suitable α,β-unsaturated ketone
Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced through a cyclopropanation reaction, often employing diazomethane as a reagent in the presence of a catalyst.
Formation of the Benzoxazole Moiety: : The benzoxazole ring is typically formed by the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic or dehydrating conditions.
Final Coupling: : The final step involves coupling the pyrazole and benzoxazole intermediates via an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow chemistry to enhance yield and safety. Automation of the synthesis steps with real-time monitoring can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation and reduction reactions, particularly at the pyrazole and benzoxazole rings. Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride may be employed.
Substitution Reactions: : Both the trifluoromethyl group and the benzoxazole moiety can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Condensation Reactions: : The amide linkage in the molecule allows it to participate in condensation reactions with various aldehydes and ketones, forming imines or enamines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: : Amines, thiols, alkoxides.
Condensation: : Aldehydes, ketones, acids, and bases as catalysts.
Major Products
The major products of these reactions vary widely depending on the conditions and reagents used but generally include modified pyrazole and benzoxazole derivatives with altered functional groups or extended molecular frameworks.
Scientific Research Applications
Chemistry
In chemistry, this compound's reactivity offers a versatile scaffold for synthesizing complex molecules and developing new materials. Its unique structure makes it a valuable intermediate in organic synthesis and catalysis.
Biology and Medicine
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has shown potential as a bioactive molecule. In medicinal chemistry, it can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its ability to interact with various biological targets.
Industry
In industrial applications, it can be utilized as a specialty chemical in the development of pharmaceuticals, agrochemicals, and polymers. Its stability and reactivity make it a suitable candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects is closely related to its interaction with biological macromolecules. It can bind to specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
N-(2-(5-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
N-(2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Uniqueness
This compound's uniqueness lies in the combination of the cyclopropyl and trifluoromethyl groups on the pyrazole ring
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c19-18(20,21)15-9-13(11-5-6-11)25(23-15)8-7-22-16(26)10-24-12-3-1-2-4-14(12)28-17(24)27/h1-4,9,11H,5-8,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTXQJOKHDVLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C4=CC=CC=C4OC3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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